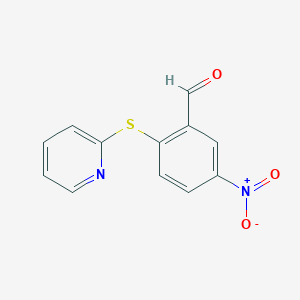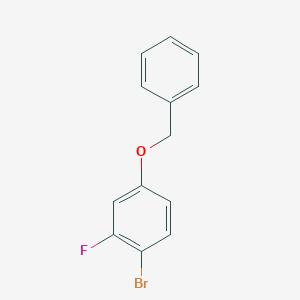
4-(Benzyloxy)-1-bromo-2-fluorobenzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4-Benzyloxy-1-butanol can be prepared starting from butane-1,4-diol . Another example is the synthesis of benzimidazole derivatives, which involves the condensation of benzene rings with nitrogen-containing functional groups at ortho position .Chemical Reactions Analysis
While specific chemical reactions involving 4-(Benzyloxy)-1-bromo-2-fluorobenzene are not detailed in the available resources, reactions of similar compounds have been studied. For example, the reduction of 4-benzyloxy-3-chloronitrobenzene using traditional Pd/C catalyzed hydrogenation conditions has been reported .Wissenschaftliche Forschungsanwendungen
Synthesis and Radiochemical Applications : It is used in the preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene, important for 18F-arylation reactions in radiochemistry. This compound is achieved through nucleophilic aromatic substitution reactions and is significant in the field of metallo-organic fluorophenyl compounds and palladium-catalyzed coupling reactions (Ermert et al., 2004).
Pharmaceutical Manufacturing : It serves as a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The study by Qiu et al. (2009) describes a practical synthesis method for producing this compound, highlighting its relevance in pharmaceutical production (Qiu et al., 2009).
Electrophilic Substitution Studies : The compound is involved in studies of electrophilic ipso substitution of trimethylsilyl groups in fluorobenzenes. This research helps in understanding the chemical reactions and properties of substituted benzenes, contributing to the field of organic chemistry (Coe et al., 1998).
NMR Spectroscopy and Computational Modeling : It is used in educational research, like in a Grignard experiment for organic chemistry courses. This involves studying the chemoselectivity of Grignard reagent formation, aiding in the understanding of complex chemical reactions (Hein et al., 2015).
Palladium-Promoted Cross-Coupling Reactions : Its use in palladium-promoted cross-coupling reactions with organostannanes highlights its role in introducing fluorophenyl structures into functional molecules, important in organic synthesis and material science (Forngren et al., 1998).
Catalysis and Fluorinated Compounds : It is utilized in Suzuki-Miyaura C-C coupling reactions, catalyzed by supported Pd nanoparticles, for the preparation of fluorinated biphenyl derivatives. This is significant in the pharmaceutical industry and for the development of novel materials (Erami et al., 2017).
Zukünftige Richtungen
While specific future directions for 4-(Benzyloxy)-1-bromo-2-fluorobenzene are not mentioned in the available resources, research on similar compounds continues to be a focus for many laboratories . These studies aim to explore the potential applications of these compounds in various fields, including medicinal chemistry.
Wirkmechanismus
Target of Action
It shares structural similarity with monobenzone, also known as 4-(benzyloxy)phenol . Monobenzone is known to target melanocytes, the cells responsible for producing melanin, the pigment that gives color to our skin, hair, and eyes .
Mode of Action
Drawing parallels from monobenzone, it is proposed that it increases the excretion of melanin from the melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .
Biochemical Pathways
Based on the action of structurally similar compounds, it can be inferred that it might interfere with the melanin synthesis pathway in melanocytes .
Result of Action
Based on the effects of monobenzone, it can be inferred that the compound may cause an increase in the excretion of melanin from melanocytes, potentially leading to a depigmentation effect .
Eigenschaften
IUPAC Name |
1-bromo-2-fluoro-4-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTJTXKQBSNGCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624186 | |
| Record name | 4-(Benzyloxy)-1-bromo-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-1-bromo-2-fluorobenzene | |
CAS RN |
185346-79-6 | |
| Record name | 4-(Benzyloxy)-1-bromo-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

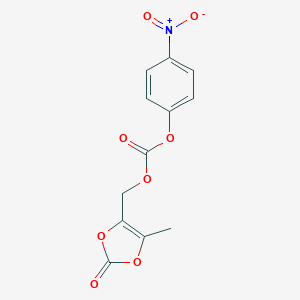

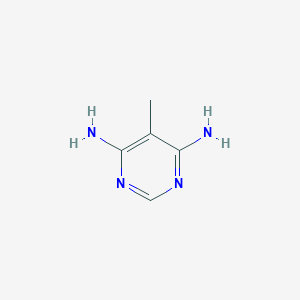
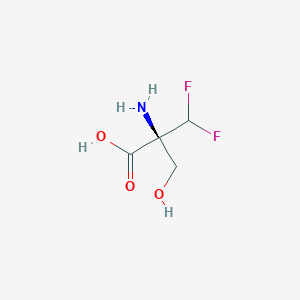
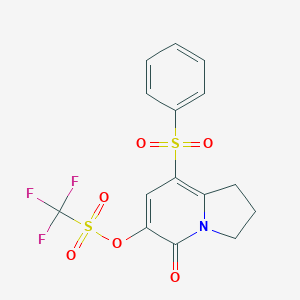

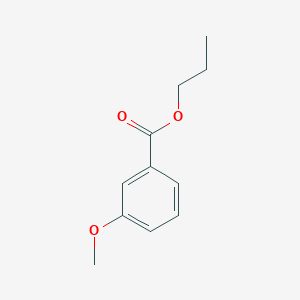
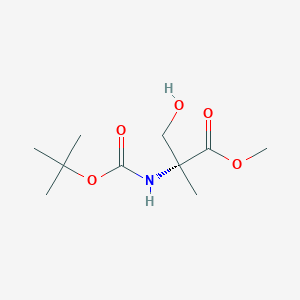
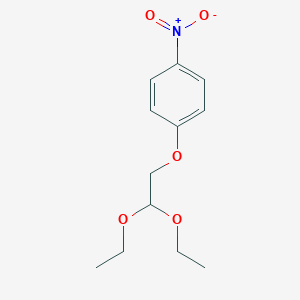
![(Z)-3-amino-1-[(2S)-1-methylpyrrolidin-2-yl]but-2-en-1-one](/img/structure/B65906.png)
![cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole](/img/structure/B65909.png)

